
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and nitrofuran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the nitrofuran group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine or nitro groups, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dibromo-3-(2-chlorophenyl)propan-1-one: Lacks the nitrofuran group, which may result in different chemical and biological properties.
3-(2-Chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromine atoms, potentially affecting its reactivity and applications.
Uniqueness
2,3-Dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and nitrofuran groups in its structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90251-76-6 |
|---|---|
分子式 |
C13H8Br2ClNO4 |
分子量 |
437.47 g/mol |
IUPAC 名称 |
2,3-dibromo-3-(2-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-3-1-2-4-8(7)16)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI 键 |
XPTKJUKYQUGMNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


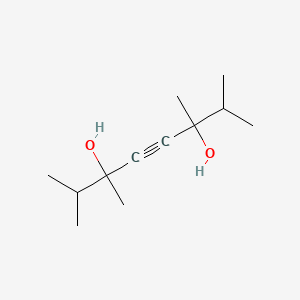
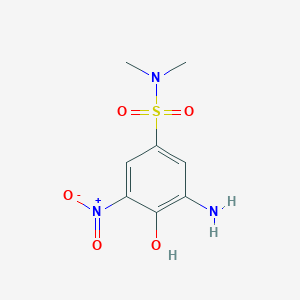
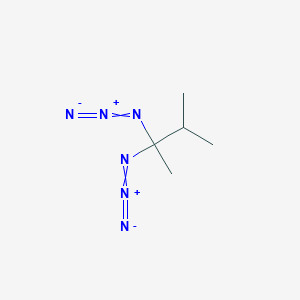
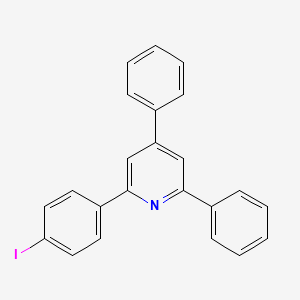

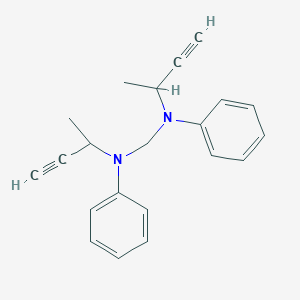
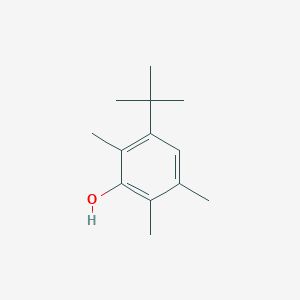
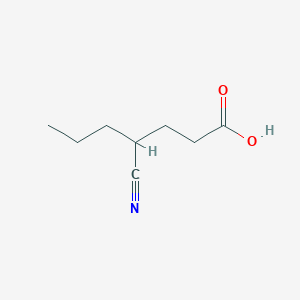
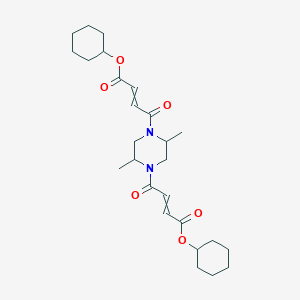
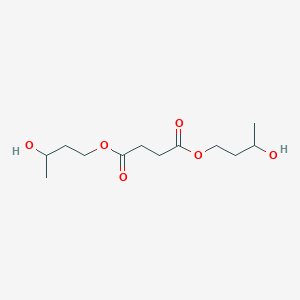
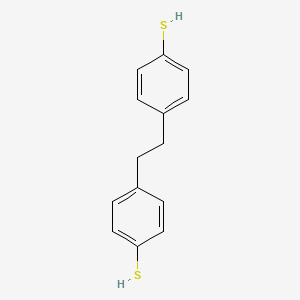
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
